Cinazepam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[7-bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2O5/c20-10-5-6-14-12(9-10)17(11-3-1-2-4-13(11)21)23-19(18(27)22-14)28-16(26)8-7-15(24)25/h1-6,9,19H,7-8H2,(H,22,27)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTRBZXDWMDXAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)OC(=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031961 | |
| Record name | Cinazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172986-25-3 | |
| Record name | 1-[7-Bromo-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-3-yl] butanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172986-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172986253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinazepam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14715 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cinazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CINAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4SS7UFXC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivative Chemistry of Cinazepam
Established Synthetic Pathways for Cinazepam Analogues
The synthesis of this compound and its analogues involves intricate multi-step processes, often starting from specific precursor molecules to construct the benzodiazepine (B76468) core and then introducing further modifications.
Multistep Synthesis from Precursor Molecules
The synthesis of this compound follows a patented multi-step procedure. The initial step involves the reaction of 2-amino-5-bromo-2'-chlorobenzophenone (B138813) with bromoacetyl bromide to yield 5-bromo-2'-chloro-2-bromoacetamido-benzophenone. This intermediate then undergoes a Finkelstein reaction with sodium iodide. Subsequent reaction with hydroxylamine (B1172632) preferentially causes alkylation by displacement of the leaving group, leading to another intermediate. Ring closure in acid then forms Phenazepam 4-Oxide. Treatment of Phenazepam 4-Oxide with acetic anhydride (B1165640) and a Polonovski rearrangement yields an ester, which upon saponification produces 3-Hydroxyphenazepam (B147079). The final step in the synthesis of this compound involves treating 3-Hydroxyphenazepam with succinic anhydride. wikipedia.org Phenazepam itself can serve as a precursor for the formation of more complex benzodiazepines, including this compound and 3-hydroxyphenazepam. guidetopharmacology.org
Optimization of Reaction Conditions and Yields
Optimization of reaction conditions is crucial in the synthesis of benzodiazepine derivatives to achieve high yields and purity. General strategies for optimizing synthetic reactions in benzodiazepine chemistry often involve fine-tuning parameters such as catalyst loading, solvent effects, temperature, and reaction time. For instance, in the synthesis of 1,4- and 1,5-benzodiazepines, researchers have explored various catalysts and solvent-free conditions, along with precise temperature and time control, to achieve good to excellent yields. uni.lumims.com The use of specific catalysts and their reusability, along with the choice of solvent and temperature, significantly impacts the efficiency and yield of the desired products. uni.lumims.com For example, optimizing reaction parameters can prevent overreduction and improve yields in the synthesis of benzodiazepine precursors. wikipedia.org
Synthesis of Active Metabolite 3-Hydroxyphenazepam
3-Hydroxyphenazepam is a significant active metabolite of this compound. Its synthesis is typically achieved through a patented procedure. wikipedia.orgwikidoc.org As part of the multi-step synthesis of this compound, 3-hydroxyphenazepam is formed from Phenazepam 4-Oxide. This conversion involves treatment with acetic anhydride, followed by a Polonovski rearrangement, and then saponification of the resulting ester. wikipedia.org Another common synthetic route for 3-hydroxyphenazepam involves the hydroxylation of phenazepam, often utilizing strong oxidizing agents to introduce the hydroxyl group at the third position of the diazepine (B8756704) ring. nih.gov
Structure-Activity Relationship (SAR) Studies for Benzodiazepine Derivatives
Ligand Binding Affinity and Structural Modifications
This compound exhibits a lower affinity for the benzodiazepine receptor of the GABAA complex compared to well-known hypnotic benzodiazepines such as nitrazepam and phenazepam. wikipedia.org this compound acts as a partial agonist of GABAA receptors, with a reported Ki value of 72.6 ± 1.7 nM. wikidoc.org In contrast, its main active metabolite, 3-hydroxyphenazepam, functions as a positive allosteric modulator at the benzodiazepine site of the GABAA receptor, demonstrating an EC50 value of 10.3 nM.
Subtle structural changes within benzodiazepine scaffolds can lead to significant variations in their binding profiles across different GABAA receptor isoforms. Early SAR investigations highlighted the importance of the seven-membered amino-ring for affinity towards the benzodiazepine binding site. Furthermore, the molecular lipophilic properties of numerous benzodiazepines play a considerable role in their receptor affinity. The diazepine ring within the benzodiazepine structure offers flexibility for various structural modifications, while the benzene (B151609) ring allows for very limited alteration. Specific structural features like N-methylation and halogen substituents are recognized as important for GABAA receptor binding. Studies on benzodiazepine derivatives have also shown that minor structural modifications can dramatically alter their binding kinetics, even without significantly changing their affinity for certain receptors, such as vasopressin V2 receptors. The interaction of benzodiazepine ligands with the GABAA receptor involves specific binding sites, and the fine-tuning of hydrogen bonding complementarity between the ligand and the receptor is a significant modulator of ligand binding selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational approach used to predict the biological activity of chemical compounds based on their molecular structure. For benzodiazepine derivatives, QSAR models have been developed to understand and predict various pharmacological properties, including GABAA receptor binding affinity.
A QSAR model developed for predicting GABAA receptor binding of benzodiazepines, utilizing a dataset of 69 compounds, achieved an R2 value of 0.90. The most influential factors identified in this model were the positioning of two hydrogen-bond acceptors, the presence of two aromatic rings, and a hydrophobic group. This model demonstrated predictive ability with an R2 value of 0.86 during internal validation.
QSAR analysis has also been applied to investigate the structure-activity relationships of benzodiazepine compounds, considering physicochemical data related to blood-brain barrier (BBB) permeability. In the context of postmortem redistribution of benzodiazepines, an effective QSAR model was developed with a high correlation coefficient (R2 = 0.98), indicating that factors such as energy, ionization, and molecular size significantly impact the redistribution process. Computational QSAR models are increasingly utilized to analyze designer benzodiazepines and predict their potential activity and affinity for GABAA receptors, providing rapid and reliable preliminary data for novel compounds. Three-dimensional QSAR methods, such as REMOTEDISC, have been employed to model the benzodiazepine receptor binding site, suggesting that specific structural features, like a small hydrophilic group at position 1 of the benzodiazepine ring, and the nature of substituents at other positions, influence binding affinity.
Molecular and Cellular Pharmacodynamics of Cinazepam
Presynaptic Neurotransmitter Modulation
Effects on Synaptic Vesicle Acidification
Cinazepam has been shown to influence synaptic vesicle acidification, a crucial process for neurotransmitter storage and release. In fluorimetric studies employing potential- and pH-sensitive dyes such as rhodamine 6G and acridine (B1665455) orange, this compound was found to hyperpolarize the synaptosomal plasma membrane and significantly increase synaptic vesicle acidification in nerve terminals isolated from rat cortex (synaptosomes). researchgate.netdoi.orgnih.govresearchgate.net This effect is distinct from that of its primary active metabolite, 3-hydroxyphenazepam (B147079), which demonstrated opposite effects on these parameters, leading to a decrease in synaptic vesicle acidification. researchgate.netdoi.orgnih.govresearchgate.net The ability of this compound to increase synaptic vesicle acidification is considered to be associated with its therapeutic effects. researchgate.netdoi.orgresearchgate.net
Interplay with Other Neurotransmitter Systems in Animal Models (e.g., Dopaminergic, Serotoninergic, Cholinergic)
Studies in rat brain models have investigated the influence of both single and long-term administration of this compound on the ligand affinity of various neuromediator system receptors. researchgate.netresearchgate.net These investigations provide insights into how this compound interacts with key neurotransmitter pathways beyond its primary action on GABAergic systems. Notably, the long-term administration of this compound results in changes to receptor affinity that are considerably less pronounced when compared to the effects observed with zopiclone, another hypnotic agent. researchgate.netresearchgate.net
Ligand Affinity Changes of Dopamine (B1211576) D1 and D2 Receptors in Rat Brain
Research has explored the impact of this compound administration on the affinity of dopamine D1 and D2 receptors to their respective ligands in the rat brain. researchgate.netresearchgate.net While specific quantitative affinity values (e.g., Ki, IC50) are not consistently detailed across available literature for direct tabular representation, studies indicate that long-term administration of this compound alters the affinity of these dopamine receptors to radiolabeled ligands to a lesser extent than zopiclone. researchgate.netresearchgate.net
Ligand Affinity Changes of Serotonin (B10506) 5-HT1A Receptors in Rat Brain
The effects of this compound on serotonin 5-HT1A receptor ligand affinity in the rat brain have also been a subject of investigation. researchgate.netresearchgate.net Similar to the dopaminergic system, long-term administration of this compound leads to changes in the affinity of 5-HT1A receptors for their radiolabeled ligands, but these changes are less significant compared to those induced by zopiclone. researchgate.netresearchgate.net
Interactions with Cholecystokinin (B1591339) CCK2 and Peripheral Benzodiazepine (B76468) Receptors in Rat Brain
This compound's interactions extend to cholecystokinin CCK2 and peripheral benzodiazepine receptors in the rat brain. researchgate.netresearchgate.net Studies have examined the affinity changes of these receptors following both single and long-term administration of this compound. researchgate.netresearchgate.net The long-term administration of this compound produces less substantial changes in the affinity of CCK2 and peripheral benzodiazepine receptors to their corresponding radiolabeled ligands compared to zopiclone. researchgate.netresearchgate.net Cholecystokinin (CCK) is a brain neurotransmitter strongly linked to anxiety, with CCK2 receptors being particularly implicated in the control of anxiety-related behavior. Activation of CCK2 receptors can induce anxiogenic effects, while their blockade has anxiolytic properties. nih.gov Peripheral benzodiazepine receptors (PBRs) are found in various tissues, including the brain and platelets, and their ligands have been shown to generate free radicals in cultured neural cells. nih.govnih.gov
Computational Molecular Dynamics and Docking Simulations
Computational molecular dynamics (MD) simulations and docking simulations are valuable tools in drug discovery, offering insights into the atomic-level motions and interactions of molecules, as well as the thermodynamics and kinetics of drug-target binding. mdpi.comparssilico.com Docking simulations are frequently employed to predict ligand binding properties, typically assuming a rigid protein structure. mdpi.com Molecular dynamics simulations, conversely, can account for the flexibility of both side chains and the protein backbone, allowing for a more comprehensive exploration of binding orientations and interactions, leading to a better understanding of binding affinities. mdpi.com
While these computational approaches are widely applied to benzodiazepines to study aspects such as their interactions with cyclodextrins for drug delivery or their racemization mechanisms, specific detailed research findings focusing solely on this compound's binding to its target receptors (e.g., GABA-A receptor α/γ subunits) through molecular dynamics or docking simulations are not extensively reported within the readily available literature. However, the application of such techniques for predicting subtype selectivity of this compound's interactions with GABA-A receptor subunits has been identified as an area of advanced research focus.
Preclinical Pharmacokinetics and Metabolism Investigations in Animal Models
Elimination Kinetics and Excretion Routes in Animal Models (e.g., Mice)
Renal and Fecal Elimination Profiles
Investigations into the elimination kinetics of cinazepam in animal models, specifically mice, have demonstrated that the compound and its metabolites are extensively eliminated via both renal (urine) and fecal pathways. Over a study period of 5 to 10 days, more than 90% of this compound and its metabolites were eliminated from the body through urine and feces, indicating no significant accumulation of the drug researchgate.netnih.gov.
The elimination process is characterized by a satisfactorily high rate researchgate.net. Monoexponential renal excretion of 14C-cinazepam and its metabolites was observed to be predominant across all studied dosage regimens researchgate.netnih.gov. The kinetic parameters of drug excretion remained largely consistent, showing no significant differences between single and multiple administrations of 14C-cinazepam researchgate.netnih.gov.
Quantitative analysis of elimination rates revealed distinct biological half-lives for each pathway. The biological half-life (T½) for renal excretion ranged from 15 to 17 hours, while for fecal elimination, it was longer, ranging from 23 to 31 hours researchgate.net. These parameters highlight a notably higher rate and relative efficiency of renal excretion of this compound and its metabolites when compared to the process of elimination via feces researchgate.net.
The following table summarizes the cumulative elimination of total radioactive material (14C-cinazepam and its metabolites) in the excretions of mice over time, following different administration schemes:
| Time (h) | Cumulative Elimination in Urine (%) | Cumulative Elimination in Feces (%) | Total Cumulative Elimination (%) |
| 24 | 37.79 ± 10.32 | 18.47 ± 4.82 | 56.27 ± 11.51 |
| 48 | 53.22 ± 11.03 | 25.29 ± 5.09 | 78.52 ± 12.14 |
| 72 | 57.72 ± 11.18 | 29.45 ± 5.17 | 87.17 ± 12.31 |
| 96 | 59.05 ± 11.18 | 32.22 ± 5.28 | 91.26 ± 12.37 |
| 120 | 59.70 ± 11.20 | 33.05 ± 5.30 | 92.75 ± 12.37 |
| Data adapted from researchgate.net. Values represent mean ± standard deviation. |
Absence of Enzymatic System Induction/Repression upon Repeated Administration
Preclinical investigations in mice have specifically addressed the potential for this compound to induce or repress enzymatic systems upon repeated administration. A significant finding from these studies indicates the absence of induction or repression of enzymatic systems following multiple administrations of this compound researchgate.netnih.govresearchgate.net. This lack of enzymatic alteration suggests that repeated dosing does not influence the kinetic scheme of this compound elimination in mice researchgate.netnih.gov. This characteristic implies a stable pharmacokinetic profile, which may be conducive for chronic therapeutic use .
Preclinical Pharmacological Spectrum and Mechanistic Investigations in Animal Models
Central Nervous System Activity in Rodent Models (Focus on Mechanisms)
Cinazepam's central nervous system (CNS) activity in rodent models has been a significant area of investigation, focusing on its effects and the mechanisms through which they are exerted.
This compound demonstrates potent anticonvulsant activity in various seizure models. In the pentylenetetrazol seizure test in mice, this compound exhibited an effective dose 50 (ED50) of 0.07 mg/kg doi.org. Its active metabolite, 3-hydroxyphenazepam (B147079), showed even greater potency with an ED50 of 0.03 mg/kg in the same model doi.org. Benzodiazepines, including this compound, typically exert their anticonvulsant effects by allosterically enhancing the inhibitory actions of gamma-aminobutyric acid (GABA) at GABA-A receptors doi.orgnih.govnih.gov. This potentiation of GABAergic neurotransmission leads to increased neuronal inhibition, thereby suppressing seizure activity openaccessjournals.com.
| Compound | Anticonvulsant ED50 (mg/kg) in Pentylenetetrazol Seizure Test (Mice) |
|---|---|
| This compound | 0.07 doi.org |
| 3-Hydroxyphenazepam | 0.03 doi.org |
A distinctive characteristic of this compound, unlike many other benzodiazepine (B76468) and non-benzodiazepine hypnotics such as diazepam, flunitrazepam, and zopiclone, is its ability to induce a sleep state that closely resembles physiological sleep without disrupting normal sleep architecture doi.orgwikipedia.org. Studies have shown that this compound proportionally increases the continuity of both slow-wave sleep and REM sleep wikipedia.org. This preservation of natural sleep stages is considered a significant advantage in the treatment of insomnia and other sleep disorders wikipedia.org.
This compound exhibits muscle relaxant effects, though these are notably minimal compared to its other CNS activities doi.orgwikipedia.orgservice.gov.uk. In the "rota-rod" test, which assesses coordination of movements and muscle relaxation, the ED50 for this compound was determined to be 2.5 mg/kg doi.org. For its active metabolite, 3-hydroxyphenazepam, the ED50 was 1.7 mg/kg doi.org. The muscle relaxant actions of benzodiazepines are generally attributed to their enhancement of GABA-mediated presynaptic inhibition, which can ameliorate hyperactivity of stretch reflexes nih.govijbcp.com.
| Compound | Muscle Relaxant ED50 (mg/kg) in Rota-Rod Test (Animals) |
|---|---|
| This compound | 2.5 doi.org |
| 3-Hydroxyphenazepam | 1.7 doi.org |
Comparative Pharmacological Profiles of this compound and 3-Hydroxyphenazepam in vivo
Comparative studies in animal models have revealed distinct pharmacological profiles for this compound and its active metabolite, 3-hydroxyphenazepam. This compound is considered a partial agonist of GABA-A receptors, showing a maximal effect of 68%, whereas 3-hydroxyphenazepam acts as a full agonist, demonstrating maximal effects of 99.9% doi.orgservice.gov.uk. This difference in agonism contributes to their varying potencies across different behavioral tests.
In terms of hypnotic action, both this compound and 3-hydroxyphenazepam were shown to prolong the effects of barbamil in mice, indicating their sedative properties doi.org. As detailed previously, 3-hydroxyphenazepam exhibits greater potency in both anticonvulsant (ED50 0.03 mg/kg) and muscle relaxant (ED50 1.7 mg/kg) activities compared to this compound (ED50 0.07 mg/kg and 2.5 mg/kg, respectively) doi.org.
Neurochemical Effects on Receptor Ligand Affinity in Rat Brain
This compound's neurochemical effects involve its interaction with various neurotransmitter receptors in the rat brain. It acts as a partial agonist of GABA-A receptors, possessing a reported dissociation constant (Ki) of 72.6 ± 1.7 nM doi.orgwikipedia.org. This affinity is notably lower than that of other well-known hypnotic benzodiazepines, such as nitrazepam and phenazepam wikipedia.orgresearchgate.net.
Studies have also investigated the influence of this compound administration on the ligand affinity of other neuromediator system receptors in the rat brain. These include dopamine (B1211576) D1 and D2, serotonin (B10506) 5-HT1A, cholecystokinin (B1591339) CCK2, and peripheral benzodiazepine receptors researchgate.netresearchgate.net. Long-term administration of this compound was found to alter the affinity of these receptors to radiolabeled ligands to a much lesser extent compared to zopiclone, suggesting a potentially more selective or less disruptive long-term neurochemical profile researchgate.net.
Analytical Methodologies for Cinazepam Research
Spectrophotometric and Luminescence-Based Quantification
Spectrophotometric and luminescence methods provide sensitive and rapid approaches for the quantitative determination of cinazepam. Research has explored the sensitized luminescence of Terbium(III) ions in complexes formed with this compound. nih.gov A luminescence method was developed for the determination of this compound in blood plasma, achieving a limit of detection (LOD) of 25 µg/ml. nih.gov Additionally, spectrophotometric methods have been established for the quantitative determination of this compound in tablet formulations. nih.gov These techniques leverage the compound's optical properties or its ability to form luminescent complexes, offering valuable tools for its analysis.
Chromatographic Techniques for Detection and Quantification
Chromatographic techniques are widely employed for the detection and quantification of this compound and other benzodiazepines due to their high sensitivity and specificity. Commonly utilized methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC). nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are also recognized as gold standards for identifying this compound in various post-mortem fluids and tissues due to their superior sensitivity and specificity. sunnysideresearchstore.netchembase.cn However, some studies have indicated challenges, with this compound not satisfying all acceptance criteria for validation in certain LC-MS/MS methods designed for multiple benzodiazepines. mitoproteome.orgnih.gov
GC-MS is considered a reference method for the detection and quantification of benzodiazepines, including this compound, particularly in biological matrices. nih.gov It offers high sensitivity and specificity, identifying compounds through the specific detection of high mass ions and comparison with reference libraries. nih.gov For this compound, a reported limit of detection for GC-MS is 1 mg/L. sunnysideresearchstore.net Benzodiazepines are often thermolabile, necessitating preliminary chemical modification, such as derivatization (e.g., trimethylsilyl (B98337) derivatives), before GC-MS analysis to ensure stability and obtain useful fragmentation pathways for structure determination. nih.govnih.gov While derivatization can be a lengthy process, GC-MS remains valuable for confirming ambiguous diagnoses. nih.gov
HPLC is a versatile and widely used chromatographic technique for the analysis of this compound. HPLC-UV (Ultraviolet detection) at 254 nm has been employed for purity analysis of this compound, demonstrating a purity of ≥99.5%. chembase.cn Variants such as LC-MS/MS and HPLC-TOF/MS are also utilized for this compound analysis in various materials, including human plasma and oral fluids. mitoproteome.org These methods often involve specific chromatographic conditions, such as C18 columns and mobile phases composed of water and acetonitrile, with UV detection typically set around 250 nm for benzodiazepines. sunnysideresearchstore.net
Thin-Layer Chromatography (TLC) serves as a rapid, sensitive, and cost-effective method for the preliminary examination and separation of benzodiazepines, including this compound. nih.gov Detection of separated spots on TLC plates can be performed under ultraviolet light (e.g., 254 nm) or by spraying with chromogenic reagents like Dragendorff's reagent or acidified iodoplatinate (B1198879) reagent. The limit of detection for benzodiazepines using TLC has been reported as 25 µg/mL. While TLC of benzophenones (products of acid hydrolysis of benzodiazepine (B76468) derivatives) is useful for identification, it is not product-specific as different benzodiazepines can yield the same derivatives.
Immunoassay Techniques
Immunoassay techniques, including ELISA, RIA, LFA, CEDEA, FPIA, and KIMS, are commonly employed for screening benzodiazepines. nih.gov These methods are often the initial step in investigating designer benzodiazepine intake in clinical or forensic cases. Immunoassays have shown adequacy in monitoring both traditional and newer designer benzodiazepines. However, their primary limitation lies in potential low cross-reactivity, which means they should not be solely relied upon for conclusive identification, making confirmatory techniques like LC-MS/MS necessary.
Electroanalytical Methods
Electroanalytical methods, such as voltammetry and potentiometry, are also utilized for the determination of benzodiazepines. nih.gov Benzodiazepines are amenable to electrochemical determination due to the presence of an electrochemically reducible azomethine group and other active groups like nitro, N-oxide, and carbonyl groups. These techniques can be applied to pharmaceutical and biomedical samples, often requiring minimal sample preparation. Differential pulse voltammetry is one such method that has been explored for benzodiazepine analysis, offering wide linear ranges and low limits of detection for various compounds in matrices like urine and human serum. Electroanalytical techniques are considered promising alternatives for quantitative drug analysis due to their miniaturization, portability, and relatively low cost. nih.gov
Sample Preparation Techniques for Biological Matrices (Excluding Human Clinical Samples)
The accurate quantification of this compound and its metabolites in biological matrices necessitates robust and efficient sample preparation techniques. These techniques are crucial for isolating the target analytes from complex biological components, removing potential interferences, and concentrating the analytes to achieve the required detection sensitivity. In research settings, particularly when working with non-human biological samples, various established methodologies are employed, often adapted from general benzodiazepine analysis.
Studies investigating this compound have utilized diverse non-human biological matrices. For instance, research has explored the influence of this compound and its active metabolite, 3-hydroxyphenazepam (B147079), on nerve terminals isolated from the rat cortex, known as synaptosomes. doi.orgSynaptosomes serve as a valuable in vitro model system for directly investigating the molecular mechanisms underlying presynaptic phenomena, as they retain the ability to accumulate, store, and release neurotransmitters. doi.orgThe preparation of such delicate cellular structures for subsequent analysis typically involves intricate isolation procedures to ensure their functional integrity. For brain tissue, the isolation of synaptosomes often involves homogenization of the tissue, followed by differential centrifugation steps to separate the presynaptic nerve terminals from other cellular debris and organelles.
Furthermore, pharmacokinetic and elimination studies of this compound in mice have involved the analysis of biological excretions, specifically urine and feces. researchgate.netThese studies indicated that this compound and its metabolites are almost completely eliminated (over 90%) in urine and feces within 5-10 days following administration, underscoring the importance of effective sample preparation for these matrices to accurately assess drug disposition. researchgate.net While specific, detailed sample preparation protocols exclusively for this compound in non-human matrices are not extensively detailed in publicly available general scientific overviews, the general principles and methods applied to other benzodiazepines in animal tissues and fluids are highly relevant.
Common Sample Preparation Methodologies for Benzodiazepines in Non-Human Biological Matrices:
Enzymatic Digestion: This technique is particularly valuable for the analysis of benzodiazepine drugs and their metabolites in solid biological tissues from animals. The use of proteolytic enzymes, such as subtilisin Carlsberg, can significantly enhance the recovery of analytes from the tissue matrix compared to conventional extraction methods. nih.govThis enzymatic approach helps to break down the tissue structure, facilitating the release of entrapped compounds.
Liquid-Liquid Extraction (LLE): LLE is a fundamental sample preparation technique based on the differential partitioning of analytes between two immiscible liquid phases. In this method, an appropriate organic solvent is added to the aqueous biological sample, allowing the target analytes to transfer into the organic layer. chromatographyonline.comCommon solvents used for benzodiazepine extraction include ethyl acetate (B1210297), 1-chlorobutane, and butyl acetate, with mixed solvent systems sometimes offering improved performance. nih.govWhile LLE is cost-effective and relatively quick to develop, it can be labor-intensive and may require substantial volumes of organic solvents. chromatographyonline.comThe addition of salting-out agents can sometimes improve the extraction efficiency of benzodiazepines. nih.gov
Solid-Phase Extraction (SPE): SPE is a widely utilized chromatographic technique that offers enhanced selectivity and produces cleaner extracts compared to LLE, thereby reducing matrix effects and improving analytical sensitivity. chromatographyonline.combiotage.comThe process involves passing the biological sample through a cartridge or well plate containing a specific sorbent material that selectively retains the target analytes. Following washing steps to remove impurities, the analytes are eluted with a suitable solvent. chromatographyonline.comVarious sorbent chemistries, including mixed-mode polymeric ion exchange sorbents, are employed for benzodiazepine analysis. biotage.comSPE can be implemented in high-throughput formats, such as 96-well plates, for efficient processing of multiple samples. chromatographyonline.combiotage.com
Protein Precipitation (PPT): Often employed as an initial clean-up step, protein precipitation involves the addition of an organic solvent or acid to the biological sample, causing proteins to denature and precipitate out of solution. nih.govlcms.czThis process effectively removes a major source of matrix interference, leading to cleaner extracts and reducing ion suppression or enhancement effects in subsequent mass spectrometric analysis. lcms.cz
Accelerated Solvent Extraction (ASE): ASE is an automated extraction technique that uses elevated temperatures and pressures to extract organic compounds from solid and semi-solid matrices, including animal tissues. fishersci.comThis method significantly reduces extraction times and solvent consumption compared to traditional techniques. fishersci.comPrior to ASE, solid tissue samples are typically freeze-dried and ground to a fine particle size, then mixed with a dispersant material like ASE Prep DE to ensure homogeneous packing and efficient extraction. fishersci.comChallenges and Considerations for this compound:
It has been noted that this compound, among other designer benzodiazepines, did not satisfy all acceptance criteria for validation in a liquid chromatography tandem mass spectrometry (LC-MS/MS) method developed for urine samples. researchgate.netnih.govThis indicates that specific challenges related to its analytical characteristics, potentially including its extraction efficiency or matrix effects, may exist and require careful optimization of sample preparation and analytical parameters for non-human animal matrices.
Data Table: Overview of Sample Preparation Techniques for Benzodiazepines in Non-Human Biological Matrices
| Technique | Principle | Typical Application (Non-Human Matrix) | Notes/Challenges/Considerations | References |
| Enzymatic Digestion | Uses proteolytic enzymes to break down the tissue matrix, releasing the target analytes. | Animal tissues, rat cortex synaptosomes doi.org | Particularly useful for solid tissues, yielding high recoveries. Subtilisin Carlsberg is an example of an enzyme used. nih.govThe sample prep for rat cortex synaptosomes is very specific. doi.org | \ doi.orgnih.gov |
| Liquid-Liquid Extraction (LLE) | Based on differential partitioning of analytes between two immiscible liquid phases (organic and aqueous). | Urine, tissues, various biological fluids chromatographyonline.comnih.govnih.govresearchgate.nettandfonline.com | The use of salting-out agents can assist in extracting compounds. Quick method, but labor-intensive. Common solvents include ethyl acetate and 1-chlorobutane. chromatographyonline.com | \ chromatographyonline.comnih.govnih.govresearchgate.nettandfonline.com |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent, followed by washing and elution. | Urine, tissues, various biological samples chromatographyonline.comnih.govbiotage.comnih.gov | Offers enhanced selectivity and cleaner extracts, which minimizes matrix effects and is crucial for analysis. biotage.com Matrix specific sorbents are needed. Can be automated. chromatographyonline.com Various sorbents include mixed-mode polymeric ion exchange. biotage.com | \ chromatographyonline.comnih.govbiotage.comnih.gov |
| Protein Precipitation (PPT) | Denatures and precipitates proteins from biological matrices, removing them as an interference. | Biological matrices with high protein content, such as blood, and tissues. | A common preliminary step in sample clean-up. Removes a main source of matrix interference. lcms.czThis is a good preliminary step, that may reduce ion suppression. | \ nih.govlcms.cz |
| Accelerated Solvent Extraction (ASE) | Utilizes elevated temperatures and pressures to extract analytes from solid or semi-solid samples more efficiently. | Solid animal tissues | Provides automated and efficient extraction with reduced solvent and time. fishersci.comRequires finely ground and dispersed sample. fishersci.comYields are improved.. fishersci.com | \ fishersci.com |
| Validation Challenges for this compound | N/A | Urine | This compound did not satisfy validation criteria in an LC-MS/MS method, indicating potential extraction or analytical challenges. researchgate.netnih.govOptimization may be needed for some non-human animal matrices. | \ researchgate.netnih.gov |
Careful selection and optimization of sample preparation techniques are crucial for accurate, sensitive, and reliable quantification of this compound and its metabolites in non-human biological samples. The choice of method will be dependent on the matrix type (tissue, urine, feces), the desired level of sensitivity, and the potential for matrix interferences. Further research and method development specific to this compound are needed to address the validation challenges observed in urine matrices and to establish robust protocols for this compound in various non-human samples.
Future Directions in Cinazepam Research
Elucidation of Specific GABA-A Receptor Subunit Interactions and Functional Selectivity
Understanding the specific interactions of cinazepam with gamma-aminobutyric acid type A (GABA-A) receptor subunits is crucial for fully characterizing its functional selectivity and optimizing its therapeutic potential. This compound acts as a partial agonist at GABA-A receptors, exhibiting a dissociation constant (K_i) of 72.6 ± 1.7 nM doi.org. Its primary active metabolite, 3-hydroxyphenazepam (B147079), functions as a full agonist at these receptors doi.org.
Benzodiazepines typically modulate GABA-A receptors by binding to a site located between an alpha (α) and a gamma (γ) subunit, which subsequently increases the frequency of chloride channel opening wikipedia.org. The specific subunit composition of GABA-A receptors influences the pharmacological profile of benzodiazepines; for instance, high activity at α1 and/or α5 subunits is often associated with sedative, ataxic, and amnestic effects, whereas activity at α2 and/or α3 subunits is linked to anxiolytic properties wikipedia.org. Research into anticonvulsant effects is increasingly focused on α2-selective agonists to mitigate undesirable side effects such as sedation and amnesia wikipedia.org.
Studies have revealed differential effects of this compound and 3-hydroxyphenazepam on GABAergic neurotransmission, particularly at the presynaptic site. This compound, at concentrations of 100 and 200 µM, has been shown to facilitate synaptosomal transporter-mediated [3H]GABA uptake, while simultaneously decreasing the ambient level and transporter-mediated release of [3H]GABA. In contrast, 3-hydroxyphenazepam decreased uptake but did not alter the ambient synaptosomal level or transporter-mediated release of [3H]GABA doi.orgresearchgate.net. Furthermore, fluorimetric studies indicated that this compound hyperpolarized the synaptosomal plasma membrane and enhanced synaptic vesicle acidification, whereas 3-hydroxyphenazepam exhibited opposing effects on these parameters researchgate.net. The half maximal effective concentration (EC50) of this compound for GABA-A receptor subunits was found to be an order of magnitude lower than that of well-known hypnotics like nitrazepam and phenazepam researchgate.net. This suggests a unique interaction profile that contributes to this compound's reported hypnotic and anxiolytic effects with minimal muscle relaxant properties service.gov.uk.
Advanced Preclinical Models for Understanding Neurobiological Underpinnings
Advanced preclinical models are indispensable for a comprehensive understanding of this compound's neurobiological mechanisms and for the development of novel therapeutic strategies. In vitro models, such as synaptosomes isolated from rat cortex, serve as valuable systems for directly investigating molecular mechanisms underlying presynaptic phenomena, including neurotransmitter transport, accumulation, storage, and release doi.orgresearchgate.net.
In vivo animal behavior studies, utilizing tests like the pentylenetetrazol seizure test and the rota-rod test, have been employed to evaluate anticonvulsant and muscle relaxant activities, respectively doi.org. Future research aims to develop more sophisticated preclinical models that accurately reflect the intricate complexities of human neurobiological conditions, including negative emotional disorders umw.edu.pl. This involves exploring new approaches such as the use of patient-derived cells and the development of more complex animal models that integrate genetic and environmental factors umw.edu.pl.
The field is increasingly incorporating advanced technologies like optogenetics and chemogenetics, which enable precise targeting of specific brain regions and cell types, thereby enhancing the specificity and selectivity of preclinical models umw.edu.pl. Neuroimaging techniques are also being integrated to provide deeper insights into neural circuit activity umw.edu.pl. These advanced models offer a controlled environment to meticulously study underlying mechanisms, identify potential drug targets, and evaluate treatment strategies umw.edu.pl. Furthermore, animal models are being refined to investigate the influence of developmental stage and sex on drug response, contributing to a better understanding of individual vulnerabilities to substance use disorders nih.gov.
Development of Novel Analytical Techniques for Enhanced Detection and Quantification
The development of novel and highly sensitive analytical techniques is paramount for the enhanced detection and quantification of this compound and its metabolites in biological matrices. Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is currently considered the gold standard for identifying this compound due to its superior sensitivity and specificity . Key parameters for LC-HRMS analysis include chromatographic retention time and collision cross-section (CCS) values, which aid in differentiating this compound from structurally similar benzodiazepines .
Efforts to improve the limit of identification (LOI) for this compound in low-concentration samples involve several strategies:
Pre-concentration techniques: Utilizing methods such as solid-phase extraction (SPE) or protein precipitation to enhance analyte signal-to-noise ratios .
Ion source optimization: Adjusting ionization parameters, including electrospray voltage and desolvation temperature, to maximize ion yield .
Data-independent acquisition (DIA): Employing DIA to enable retrospective analysis by capturing full-scan MS/MS data, which can be crucial for detecting trace levels of the compound .
Beyond LC-HRMS, other established analytical methods for benzodiazepine (B76468) detection and quantification include nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), various immunoassays (e.g., ELISA, RIA), and electroanalytical methods (e.g., voltammetry) nih.govnih.gov. HPLC, particularly when coupled with mass spectrometry (HPLC-MS or MS-MS), is a preferred method for both identification and quantification nih.gov. GC-MS is also a highly sensitive and specific technique, although it typically requires a more extensive sample preparation step nih.gov.
Furthermore, luminescence and spectrophotometric methods have been developed for the quantitative determination of this compound in biological samples like blood plasma and in pharmaceutical formulations, with a reported limit of detection of 25 µg/ml for the luminescence method in blood plasma pharmj.org.ua. Recent advancements in benzodiazepine analysis also include techniques such as liquid-liquid extraction with low-temperature partitioning combined with LC-HRMS for urine samples, and the use of supramolecular solvents coupled with GC-MS/MS mdpi.com. The combination of mass spectrometry with chromatographic techniques, particularly LC-MS/MS, remains the reference method for confirmatory analyses, especially in forensic toxicology qeios.com.
Q & A
Q. Advanced Research Focus
- Hepatocyte vs. microsomal models : Human hepatocytes provide full metabolic pathways (Phase I/II), while liver microsomes focus on cytochrome P450 activity.
- Time-course sampling : Collect data at 0, 15, 30, 60, and 120 minutes to estimate half-life (t½) and intrinsic clearance .
- Control groups : Include stable analogs (e.g., diazepam) to benchmark degradation rates .
PICOT Framework : Population (hepatic systems), Intervention (this compound exposure), Comparison (control benzodiazepines), Outcome (metabolic half-life), Time (2 hours) .
How should researchers address stability challenges in long-term this compound storage for experimental use?
Q. Basic Research Focus
- Storage conditions : -20°C in amber vials to prevent photodegradation.
- Solution stability : Use acetonitrile or methanol as solvents to minimize hydrolysis; avoid aqueous buffers for stock solutions .
- QC testing : Perform periodic LC-HRMS checks to detect degradation products like desmethyl metabolites .
What strategies resolve contradictions in pharmacokinetic data for this compound across studies?
Q. Advanced Research Focus
- Sensitivity analysis : Test assumptions in compartmental models (e.g., absorption rate constants) using tools like NONMEM or Monolix .
- Meta-regression : Pool data from multiple studies to identify covariates (e.g., dosing regimen, species differences) causing variability .
- Cross-validation : Compare LC-HRMS results with immunoassays to rule out antibody cross-reactivity artifacts .
What ethical and regulatory guidelines apply to preclinical this compound research?
Q. Basic Research Focus
- Controlled substance compliance : this compound is listed in some jurisdictions as a designer benzodiazepine; verify local analogs (e.g., French Bulletin Officiel des Courses de Galop ).
- Animal protocols : Follow ARRIVE 2.0 guidelines for in vivo studies, including dose justification and humane endpoints .
How can in silico models enhance predictions of this compound’s neuropharmacological effects?
Q. Advanced Research Focus
- Molecular dynamics simulations : Map interactions between this compound and GABAA receptor α/γ subunits to predict subtype selectivity .
- Machine learning : Train models on existing benzodiazepine datasets to forecast adverse effects (e.g., sedation thresholds) .
- Validation : Integrate predictions with patch-clamp electrophysiology to confirm functional impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
